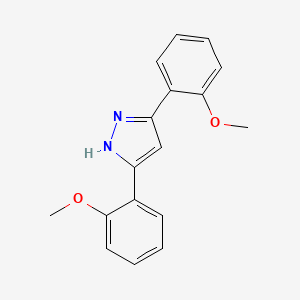![molecular formula C6H8O2 B6164246 3-oxabicyclo[4.1.0]heptan-5-one CAS No. 1626336-25-1](/img/no-structure.png)
3-oxabicyclo[4.1.0]heptan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-oxabicyclo[4.1.0]heptan-5-one, also known as Oxabicycloheptanone, is a cyclic ketone with a bicyclic structure containing seven carbon atoms and one oxygen atom. It is a versatile compound that has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments. 1.0]heptan-5-one.
科学的研究の応用
3-oxabicyclo[4.1.0]heptan-5-one has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides. In addition, 3-oxabicyclo[4.1.0]heptan-5-one has been used in the study of the mechanism of action of various drugs, as well as in the study of biochemical and physiological effects of various compounds.
作用機序
The exact mechanism of action of 3-oxabicyclo[4.1.0]heptan-5-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme can lead to an increase in the concentration of acetylcholine in the body, which can have a variety of effects, including increased muscle contraction, increased heart rate, and increased alertness.
Biochemical and Physiological Effects
3-oxabicyclo[4.1.0]heptan-5-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of the neurotransmitter acetylcholine in the body, which can lead to increased muscle contraction, increased heart rate, and increased alertness. It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, it has been shown to have anti-cancer effects, as well as anti-fungal and anti-bacterial effects.
実験室実験の利点と制限
3-oxabicyclo[4.1.0]heptan-5-one has a number of advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. Another advantage is that it is a versatile compound, making it suitable for a variety of applications. However, it is important to note that 3-oxabicyclo[4.1.0]heptan-5-one is a relatively unstable compound, and it can be easily degraded by light and heat. In addition, it is important to note that 3-oxabicyclo[4.1.0]heptan-5-one is a relatively toxic compound, and it should be handled with care.
将来の方向性
There are a number of potential future directions for 3-oxabicyclo[4.1.0]heptan-5-one. One potential direction is to further explore its use as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. Another potential direction is to further explore its use in the study of the mechanism of action of various drugs, as well as in the study of biochemical and physiological effects of various compounds. Additionally, further research could be done to explore the potential therapeutic applications of 3-oxabicyclo[4.1.0]heptan-5-one, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential industrial applications of 3-oxabicyclo[4.1.0]heptan-5-one, such as its potential use as a polymer precursor or as a fuel additive.
合成法
3-oxabicyclo[4.1.0]heptan-5-one can be synthesized from a variety of starting materials. One method of synthesis involves the reaction of 2-methyl-2-butene with ethyl chloroformate. This reaction yields a cyclic ketone, which can then be further reacted with either a base or an acid to yield 3-oxabicyclo[4.1.0]heptan-5-one. Another method involves the reaction of 2-methyl-2-butene with a base such as potassium tert-butoxide. This reaction yields a cyclic ketone, which can then be further reacted with an acid to yield 3-oxabicyclo[4.1.0]heptan-5-one.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-oxabicyclo[4.1.0]heptan-5-one can be achieved through a Diels-Alder reaction followed by a ring-opening reaction.", "Starting Materials": [ "Cyclopentadiene", "Methyl vinyl ketone", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene and methyl vinyl ketone are reacted in the presence of acetic acid and sodium acetate to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then treated with methanol and hydrochloric acid to form the intermediate product.", "Step 3: The intermediate product is then treated with sodium hydroxide and water to undergo ring-opening and form 3-oxabicyclo[4.1.0]heptan-5-one as the final product." ] } | |
CAS番号 |
1626336-25-1 |
製品名 |
3-oxabicyclo[4.1.0]heptan-5-one |
分子式 |
C6H8O2 |
分子量 |
112.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




